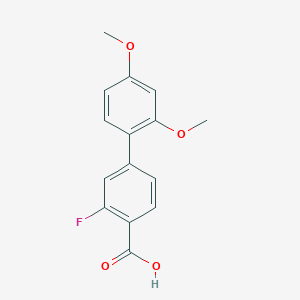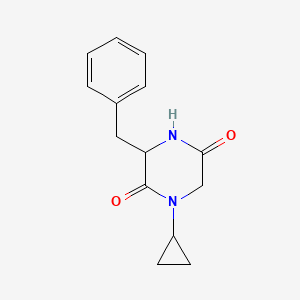
3-Benzyl-1-cyclopropylpiperazine-2,5-dione
Übersicht
Beschreibung
“3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 . It’s a relatively new compound that has shown potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results. Further analysis would require more detailed information or resources such as NMR, HPLC, LC-MS, UPLC data .Wissenschaftliche Forschungsanwendungen
Chiral Solvating Properties
A study highlighted the chiral solvating properties of a structurally similar compound, (S)-1-benzyl-6-methylpiperazine-2,5-dione, which formed hydrogen-bonded associations with racemic compounds. This property led to the potential application of such compounds as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions in mixtures (Wagger et al., 2007). The study provided insight into the utilization of diketopiperazines for enhancing spectral analyses, essential for understanding molecular structures and interactions.
Synthesis of Cyclic Dipeptides
Research into the synthesis of cyclic dipeptides has led to the creation of compounds like 3-benzyl-6-isobutylpiperazin-2,5-dione. These compounds were obtained through cyclization of methyl esters, showcasing the versatility of piperazine diones in synthesizing complex molecular structures (Haidukevich et al., 2020). Such synthetic strategies are fundamental in the development of new pharmaceuticals and materials.
Organocatalyzed Ring-Opening Polymerization
A notable application in materials science involves the organocatalyzed ring-opening polymerization of 3-benzylmorpholine-2,5-dione monomers. This process facilitated the synthesis of poly(ester amide) homopolymers, highlighting the compound's utility in creating novel polymeric materials with potential for drug delivery applications (Göppert et al., 2022).
Nucleophilic Reactivity and Molecular Interactions
Further research demonstrated the nucleophilic reactivity of amines with α-formylglycyl enol-tosylate fragments, revealing competitive reaction pathways that afford diverse molecular structures. This study underscores the reactive versatility of piperazine diones in synthesizing a range of compounds through nucleophilic substitution and elimination reactions (Bhavaraju et al., 2007).
Bioactive Compounds from Marine Bacteria
Marine-derived actinomycete Streptomyces sp. FXJ7.328 was found to produce diketopiperazine derivatives with modest antivirus activity against influenza A (H1N1) virus. This discovery highlights the potential of piperazine diones and their derivatives in contributing to the development of new antiviral agents (Wang et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-benzyl-1-cyclopropylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPBYSEIZBIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
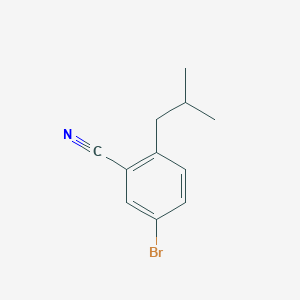
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

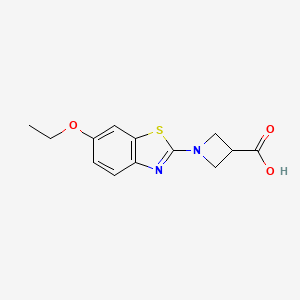


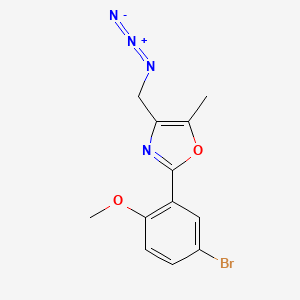
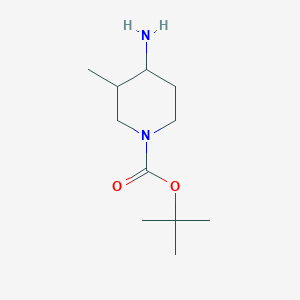
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
